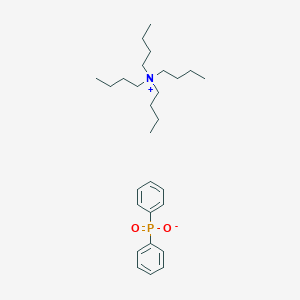

Tetrabutylammonium diphenylphosphinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diphenylphosphinate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C12H11O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-16H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTBUDAZVPBWQY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrabutylammonium Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium diphenylphosphinate is a quaternary ammonium salt that has garnered significant interest in organic synthesis, particularly as a reagent in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its notable application in the total synthesis of complex natural products. Spectroscopic and thermal analysis data are presented, alongside a discussion of its potential biological activity and toxicity, to offer a complete profile for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white solid. It is comprised of a tetrabutylammonium cation and a diphenylphosphinate anion.[1] The large, non-polar tetrabutylammonium cation imparts solubility in many organic solvents, a crucial property for its utility in a range of reaction media.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₆NO₂P | [2][3] |

| Molecular Weight | 459.64 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [1][3] |

| CAS Number | 208337-00-2 | [1][3] |

| Exact Mass | 459.32661671 Da | [2] |

| Solubility | Slightly soluble in methanol and water. |

Spectroscopic and Thermal Data

Characterization of this compound is typically achieved through a combination of spectroscopic and thermal analysis techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.90–7.85 (m, 4H), 7.25–7.22 (m, 6H), 3.28 (t, J = 8.4 Hz, 8H), 0.92 (t, J = 7.3 Hz, 12H) | [1] |

| ¹³C NMR (CDCl₃) | δ 131.7, 128.5, 127.3, 58.8, 24.1, 19.6, 13.4 | [1] |

| Infrared (IR) | Peaks at 2956, 1474, 1212, 1119, 1042, and 698 cm⁻¹ | [1] |

Thermal Analysis: Studies on the thermal stability of this compound indicate that it is a thermally robust compound, with a decomposition temperature exceeding 200°C.[1] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide more precise data on its melting point and decomposition profile.

Synthesis of this compound

There are two primary methods for the synthesis of this compound, both of which are straightforward and high-yielding.

Protocol 1: Neutralization of Diphenylphosphinic Acid

This method involves the direct acid-base neutralization of diphenylphosphinic acid with tetrabutylammonium hydroxide.[1]

Experimental Workflow:

Caption: Synthesis of this compound via neutralization.

Detailed Methodology:

-

Dissolve one molar equivalent of diphenylphosphinic acid in anhydrous methanol.

-

Under a nitrogen atmosphere, add one molar equivalent of tetrabutylammonium hydroxide dropwise to the solution.

-

Stir the reaction mixture at room temperature (20-25°C) for 2 to 4 hours, or until the solution becomes clear, indicating the completion of the neutralization reaction.[1]

-

Remove the solvent by rotary evaporation under reduced pressure.

-

Recrystallize the resulting solid residue from a mixture of ether and hexane to yield pure this compound as a white crystalline solid.[1]

Protocol 2: Salt Metathesis

An alternative synthesis route utilizes a salt metathesis reaction between sodium diphenylphosphinate and tetrabutylammonium bromide.[1]

Experimental Workflow:

Caption: Synthesis of this compound via salt metathesis.

Detailed Methodology:

-

Dissolve one molar equivalent of sodium diphenylphosphinate in a mixture of water and acetone.

-

Add one molar equivalent of tetrabutylammonium bromide to the solution.

-

Heat the reaction mixture to 40-50°C and stir for 6 to 8 hours.[1]

-

After cooling, extract the product into a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure to yield the product.

Application in Organic Synthesis: The Stille Cross-Coupling Reaction

This compound is a key reagent in the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3] A notable application is in the total synthesis of the potent antiviral agent (-)-Macrolactin A, as demonstrated by Amos B. Smith III and his research group.[3][4]

Signaling Pathway (Catalytic Cycle of the Stille Reaction):

Caption: The catalytic cycle of the Stille cross-coupling reaction.

In the synthesis of (-)-Macrolactin A, the Stille coupling is employed for the stereospecific formation of diene moieties, including the crucial macrocyclization step.[4] The diphenylphosphinate anion is thought to play a role in stabilizing the palladium catalyst, preventing its aggregation and thereby enhancing the reaction's efficiency and turnover number.[1]

General Experimental Protocol for Stille Cross-Coupling: While the specific, detailed protocol for the synthesis of (-)-Macrolactin A using this compound is found within the extensive supplementary information of the primary literature, a general procedure for a Stille coupling is as follows:

-

To a solution of the organic halide (or triflate) in a suitable solvent (e.g., THF, DMF, or toluene) is added the organostannane reagent.

-

A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a ligand, if necessary, are added.

-

In cases where this compound is used, it is added at this stage.

-

The reaction mixture is typically heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Work-up involves quenching the reaction, extracting the product, and purifying it by chromatography.

Biological Activity and Toxicity

The biological profile of this compound is not extensively documented for the entire molecule. However, insights can be drawn from the activities of its constituent ions.

Diphenylphosphinate Anion: Phosphinic acid derivatives, in general, exhibit a wide range of biological activities and are considered a versatile scaffold in medicinal chemistry.[5] They have been investigated for various therapeutic applications, including as anti-inflammatory, anti-Alzheimer's, and antimicrobial agents.[5]

Tetrabutylammonium Cation: The toxicity of tetrabutylammonium salts is primarily attributed to the tetrabutylammonium cation. Quaternary ammonium compounds are generally known to be poorly absorbed through oral and dermal routes. The acute oral toxicity is considered low to moderate. However, these compounds can be irritating to the eyes.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, thermal stability, and efficacy in promoting challenging cross-coupling reactions, such as those in the total synthesis of (-)-Macrolactin A, make it a significant tool for synthetic chemists. Further research into its specific biological activities and a more detailed toxicological profile would be beneficial for expanding its applications in drug discovery and development. The lack of crystallographic data presents an opportunity for future research to provide a more complete understanding of its solid-state structure and intermolecular interactions.

References

- 1. This compound | 208337-00-2 | Benchchem [benchchem.com]

- 2. This compound | C28H46NO2P | CID 10885012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tetrabutylammonium Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tetrabutylammonium Diphenylphosphinate (TBADPP), a quaternary ammonium salt with significant applications in organic synthesis and pharmaceutical research. The guide details its chemical structure, properties, synthesis, and key applications, with a focus on its role as a reagent and catalyst stabilizer.

Core Chemical Identity and Structure

This compound is an ionic compound consisting of a tetrabutylammonium cation and a diphenylphosphinate anion.[1][2] The large, non-polar tetrabutylammonium cation provides solubility in organic solvents, while the diphenylphosphinate anion acts as a versatile nucleophile and can stabilize transition-metal catalysts.[1]

Caption: Ionic association of the tetrabutylammonium cation and diphenylphosphinate anion.

Physicochemical and Spectroscopic Properties

The properties of TBADPP are summarized below. This data is critical for its application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 208337-00-2 | [1][2][3][4] |

| Molecular Formula | C₂₈H₄₆NO₂P | [1][2][4][5] |

| Molecular Weight | 459.64 g/mol | [4][5] |

| Appearance | White to Off-White Crystalline Solid | [1][5] |

| Synonyms | N,N,N-Tributyl-1-butanaminium Diphenylphosphinate |[2][4][5][6] |

Table 2: Spectroscopic and Analytical Data

| Analysis Type | Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.90–7.85 (m, 4H), 7.25–7.22 (m, 6H), 3.28 (t, J = 8.4 Hz, 8H), 0.92 (t, J = 7.3 Hz, 12H) | [1] |

| ¹³C NMR (CDCl₃) | δ 131.7, 128.5, 127.3, 58.8, 24.1, 19.6, 13.4 | [1] |

| Infrared (IR) | Peaks at 2956, 1474, 1212, 1119, 1042, and 698 cm⁻¹ | [1] |

| Elemental Analysis (Found) | C: 73.62%, H: 10.12%, N: 3.14% | [1] |

| Elemental Analysis (Theoretical) | C: 73.17%, H: 10.09%, N: 3.05% |[1] |

Synthesis and Characterization

The most common laboratory synthesis of this compound involves a straightforward acid-base neutralization reaction.[1] This method is known for its high yield and purity.

Caption: Standard laboratory synthesis protocol for this compound.

This protocol is based on the widely reported direct neutralization method.[1]

Materials:

-

Diphenylphosphinic acid (DPPA)

-

Tetrabutylammonium hydroxide (TBAH), typically as a solution in methanol

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1 molar equivalent of diphenylphosphinic acid in anhydrous methanol.

-

To this solution, add 1 molar equivalent of tetrabutylammonium hydroxide dropwise with continuous stirring.

-

Allow the mixture to stir at room temperature (20–25°C) for 2 to 4 hours, or until a clear solution forms, indicating the completion of the neutralization reaction.[1]

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is then recrystallized from a mixture of ether and hexane (typically a 1:3 v/v ratio) to yield the final product as a white crystalline solid.[1]

-

Dry the solid under vacuum to remove residual solvents. The expected yield is typically high, in the range of 85–92%.[1]

Key Applications in Research and Drug Development

TBADPP is a valuable reagent in several areas of organic chemistry, most notably in transition-metal-catalyzed cross-coupling reactions.

-

Stille Cross-Coupling Reactions: It is utilized as a key reagent in Stille cross-coupling reactions. A notable example is its use in the total synthesis of the potent antiviral agent (-)-Macrolactin A and its analogues.[5][7]

-

Catalyst Stabilization: The diphenylphosphinate anion can act as a ligand to stabilize palladium catalysts, enhancing their efficiency and preventing catalyst decomposition in cross-coupling reactions.[1]

-

Organic Synthesis: It serves as a nucleophilic reagent for the formation of various phosphinate esters and other organophosphorus compounds.[1]

-

Antimicrobial Research: Preliminary studies have suggested that TBADPP exhibits antimicrobial activity against certain bacterial strains, indicating potential for development as an antimicrobial agent.[1]

Caption: Logical workflow of TBADPP's function in stabilizing catalytic intermediates.

Precursor Data: Diphenylphosphinic Acid

The primary precursor for the synthesis of TBADPP is diphenylphosphinic acid (DPPA). Its properties are crucial for understanding the synthesis reaction.

Table 3: Properties of Diphenylphosphinic Acid (CAS: 1707-03-5)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₁O₂P | [8][9][10] |

| Molecular Weight | 218.19 g/mol | [8][9] |

| Appearance | White fine crystalline solid | [10][11] |

| Melting Point | 193-195 °C | [8][11] |

| pKa | 2.30 | [8] |

| Solubility | Soluble in water and aqueous NaOH |[8][9][10][11] |

References

- 1. This compound | 208337-00-2 | Benchchem [benchchem.com]

- 2. This compound | C28H46NO2P | CID 10885012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 208337-00-2|this compound| Ambeed [ambeed.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. BioOrganics [bioorganics.biz]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Diphenylphosphinic acid(1707-03-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. ジフェニルホスフィン酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Diphenylphosphinic acid | 1707-03-5 [chemicalbook.com]

Tetrabutylammonium Diphenylphosphinate: A Technical Guide for Researchers

Introduction

Tetrabutylammonium diphenylphosphinate is a quaternary ammonium salt that has garnered interest within the scientific community, particularly in the fields of organic synthesis and drug development. Comprising a tetrabutylammonium cation and a diphenylphosphinate anion, this compound serves as a valuable reagent in complex chemical transformations. Its utility is highlighted by its application as a reagent in the synthesis of the potent antiviral agent (-)-Macrolactin A and its related compounds.[1] This technical guide provides an in-depth overview of the compound's properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Core Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its use in experimental settings.

| Property | Value |

| Molecular Weight | 459.64 g/mol [1][2] |

| Molecular Formula | C₂₈H₄₆NO₂P[1][3][4][5] |

| Appearance | White to Off-White Solid[1][4] |

| CAS Number | 208337-00-2[1] |

| Synonyms | N,N,N-Tributyl-1-butanaminium Diphenylphosphinate, Diphenylphosphinic Acid Ion(1-) N,N,N-Tributyl-1-butanaminium[1][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a neutralization reaction. This process involves reacting diphenylphosphinic acid with tetrabutylammonium hydroxide.

Experimental Protocol: Synthesis

A representative protocol for the synthesis of this compound is as follows[4]:

-

Neutralization: Diphenylphosphinic acid is neutralized with tetrabutylammonium hydroxide in a suitable solvent, such as methanol. The reaction involves the proton transfer from the phosphinic acid to the hydroxide base, forming the diphenylphosphinate anion and the tetrabutylammonium cation, with water as a byproduct.

-

Recrystallization: Following the neutralization, the product is isolated and purified by recrystallization. A common solvent system for this is an ether/hexane mixture. This step is critical for obtaining the compound as a white solid with high purity.

-

Characterization: The final product can be characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and elemental analysis to confirm its structure and purity[4].

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound's utility in a laboratory setting is primarily as a reagent in organic synthesis. Its properties make it suitable for specific types of reactions crucial for the development of complex molecules.

Role as a Reagent in Natural Product Synthesis

The most prominent documented use of this compound is as a reagent in the total synthesis of (-)-Macrolactin A, a potent antiviral agent.[1] This application underscores its importance in the construction of complex molecular architectures that are of interest in pharmacology.

Phase Transfer Catalysis

Tetrabutylammonium salts are widely recognized for their role as phase transfer catalysts.[6][7][8] These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The large, lipophilic tetrabutylammonium cation can transport anions from the aqueous phase into the organic phase, where the reaction can proceed. While a specific application of this compound as a phase transfer catalyst is not detailed in the provided results, its structure is consistent with compounds used for this purpose.

Relevance of the Phosphinate Moiety in Drug Design

Phosphorus-containing functional groups, such as phosphinates, are of significant interest in drug design and development.[9] They can act as mimics for carboxylates or phosphates and can be incorporated into molecules to inhibit enzymes or interact with biological targets.[10][11] The diphenylphosphinate anion in the title compound is an example of such a moiety that has potential applications in medicinal chemistry.

Application Logic Diagram

Caption: Logical relationships of the compound's applications.

General Experimental Protocol: Use in a Two-Phase Reaction

While a specific protocol for the use of this compound is not provided in the search results, a general procedure for using a tetrabutylammonium salt as a phase transfer catalyst in a two-phase system can be adapted. The following is a representative, hypothetical protocol.

-

Reaction Setup: To a reaction vessel equipped with a magnetic stirrer, add the organic solvent (e.g., dichloromethane) and the organic-soluble reactant.

-

Aqueous Phase Preparation: In a separate vessel, dissolve the water-soluble reactant and this compound in water or a suitable aqueous buffer.

-

Combining Phases: Add the aqueous solution to the reaction vessel containing the organic phase.

-

Reaction: Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer between the phases. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, stop the stirring and allow the layers to separate. The organic layer is collected, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

This protocol illustrates a general workflow where a compound like this compound could be employed to facilitate reactions between reactants in different phases.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. axel.as-1.co.jp [axel.as-1.co.jp]

- 3. This compound | C28H46NO2P | CID 10885012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 208337-00-2 | Benchchem [benchchem.com]

- 5. BioOrganics [bioorganics.biz]

- 6. Tetrabutylammonium Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 7. Page loading... [guidechem.com]

- 8. sacheminc.com [sacheminc.com]

- 9. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

An In-Depth Technical Guide to the Synthesis of Tetrabutylammonium Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tetrabutylammonium diphenylphosphinate, a quaternary ammonium salt with applications in organic synthesis. The protocol is presented in three main stages: the synthesis of the precursor diphenylphosphinic acid, the preparation of tetrabutylammonium hydroxide, and the final acid-base reaction to yield the target compound.

Synthesis of Diphenylphosphinic Acid

Diphenylphosphinic acid is a key precursor for the final product. It can be synthesized through the hydrolysis of diphenylphosphinic chloride.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Add diphenylphosphinic chloride to the flask. Slowly and carefully add water to the flask. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours to ensure complete hydrolysis.

-

Work-up: After cooling to room temperature, the diphenylphosphinic acid will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure diphenylphosphinic acid.

| Parameter | Value |

| Reactant | Diphenylphosphinic Chloride |

| Reagent | Water (H₂O) |

| Reaction Time | 2 - 3 hours |

| Reaction Temperature | Reflux |

| Product Yield | High (typically >90%) |

| Purification Method | Recrystallization |

Caption: Workflow for the synthesis of diphenylphosphinic acid.

Synthesis of Tetrabutylammonium Hydroxide

Tetrabutylammonium hydroxide is a strong organic base used to deprotonate the diphenylphosphinic acid. A common method for its preparation is through the reaction of tetrabutylammonium bromide with potassium hydroxide in an alcohol solvent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrabutylammonium bromide in methanol.

-

Reagent Addition: In a separate flask, dissolve potassium hydroxide in methanol. Add the potassium hydroxide solution dropwise to the tetrabutylammonium bromide solution at room temperature with vigorous stirring.

-

Precipitation: Potassium bromide will precipitate out of the solution.

-

Filtration: Remove the potassium bromide precipitate by vacuum filtration.

-

Solution: The resulting filtrate is a solution of tetrabutylammonium hydroxide in methanol. This solution is typically used directly in the next step without isolation of the pure hydroxide, as it is unstable.

| Parameter | Value |

| Reactant | Tetrabutylammonium Bromide |

| Reagent | Potassium Hydroxide (KOH) |

| Solvent | Methanol |

| Reaction Time | ~ 1 hour |

| Reaction Temperature | Room Temperature |

| Product | Methanolic solution of Tetrabutylammonium Hydroxide |

Caption: Workflow for the preparation of tetrabutylammonium hydroxide solution.

Synthesis of this compound

The final step is a classic acid-base neutralization reaction between diphenylphosphinic acid and tetrabutylammonium hydroxide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve the synthesized diphenylphosphinic acid in a suitable solvent such as methanol or dichloromethane.

-

Titration: Slowly add the prepared methanolic solution of tetrabutylammonium hydroxide to the diphenylphosphinic acid solution. The reaction is typically carried out at room temperature.

-

Monitoring: The reaction can be monitored by observing the dissolution of the diphenylphosphinic acid. The addition is stopped when all the acid has reacted.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a white solid. It can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure this compound.

| Parameter | Value |

| Reactant 1 | Diphenylphosphinic Acid |

| Reactant 2 | Tetrabutylammonium Hydroxide |

| Solvent | Methanol or Dichloromethane |

| Reaction Time | ~ 1-2 hours |

| Reaction Temperature | Room Temperature |

| Product Yield | High (typically >85%) |

| Purification Method | Recrystallization |

Caption: Logical relationship of the overall synthesis process.

In-depth Technical Guide on the Mechanism of Action of Tetrabutylammonium Diphenylphosphinate

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the biological mechanism of action of Tetrabutylammonium diphenylphosphinate. This compound is predominantly characterized and utilized as a reagent in organic chemistry, with its biological effects and pharmacological profile remaining largely unexplored in publicly accessible scientific databases.

While the core request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of requisite information, this document serves to summarize the current state of knowledge and highlight the areas where research is needed.

Chemical Profile and Known Applications

This compound is a quaternary ammonium salt. Its chemical structure consists of a tetrabutylammonium cation ((C₄H₉)₄N⁺) and a diphenylphosphinate anion ((C₆H₅)₂PO₂⁻).

The primary documented application of this compound is in the field of organic synthesis. It has been used as a reagent in various chemical reactions, including in the synthesis of potent antiviral agents.[1] However, this application pertains to its utility as a chemical tool and does not provide insight into its own biological activities.

Elucidation of Biological Activity: A Research Gap

Extensive searches of scientific literature and chemical databases have not yielded any specific studies detailing the mechanism of action of this compound on biological systems. There is a lack of published data concerning its:

-

Pharmacodynamics: The molecular targets, signaling pathways, and overall effects on cellular and physiological processes are unknown.

-

Pharmacokinetics: Information on its absorption, distribution, metabolism, and excretion (ADME) profile is not available.

-

Toxicology and Cytotoxicity: There are no publicly available studies on its potential adverse effects or its impact on cell viability.

The Diphenylphosphinate Anion in a Broader Context

While information on the specific salt, this compound, is scarce, the broader class of organophosphorus compounds, including phosphinates, has been investigated in the context of drug development.[2] These compounds can be designed to interact with various biological targets, often by mimicking natural phosphates or carboxylates.[3] However, it is crucial to note that the biological activity of a specific compound is highly dependent on its unique chemical structure, and generalizations from related compounds to this compound cannot be scientifically substantiated without direct experimental evidence.

Future Directions

The absence of data on the biological mechanism of action of this compound presents an open area for future research. Key investigations required to build a comprehensive technical profile would include:

-

In vitro screening: To identify any potential biological targets and assess its cytotoxic effects on various cell lines.

-

Cell-based assays: To investigate its impact on specific signaling pathways.

-

In vivo studies: To determine its pharmacokinetic profile and assess its overall physiological effects in model organisms.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Tetrabutylammonium Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium diphenylphosphinate, a quaternary ammonium salt, is a versatile reagent in organic synthesis. Comprising a bulky tetrabutylammonium cation and a diphenylphosphinate anion, this compound exhibits favorable solubility in organic solvents and plays a significant role as a catalyst and reagent in various chemical transformations. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, where the diphenylphosphinate anion can act as a ligand to stabilize the catalytic species. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and applications, with a focus on data-driven insights and detailed experimental procedures.

Physical Properties

This compound is typically a white to off-white solid at room temperature.[1] While a specific melting point is not consistently reported in the literature, its thermal stability is noted to be significant, with decomposition occurring at temperatures above 200°C.[2]

Tabulated Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₄₆NO₂P | [1][3] |

| Molecular Weight | 459.64 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | Not reported in reviewed literature | - |

| Boiling Point | Not applicable (decomposes) | - |

| Solubility | Slightly soluble in methanol and water.[2] | [2] |

| Thermal Stability | Decomposes at > 200°C | [2] |

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the interplay of its constituent ions. The diphenylphosphinate anion can act as a nucleophile and a ligand for transition metals, while the large, non-coordinating tetrabutylammonium cation ensures solubility in a range of organic solvents and minimizes interference with the desired chemical transformations.

Role in Catalysis

A primary application of this compound is in palladium-catalyzed reactions, most notably the Stille cross-coupling. The diphenylphosphinate anion is believed to play a crucial role in stabilizing the palladium catalyst, preventing its aggregation and thereby enhancing catalytic activity and reaction yields.[2]

General Reactivity

The diphenylphosphinate moiety can participate in a variety of chemical reactions, including:

-

Nucleophilic Attack: The oxygen atoms of the phosphinate group can act as nucleophiles.

-

Coordination Chemistry: The phosphinate can coordinate to metal centers, influencing the outcome of catalytic cycles.

Due to the lack of extensive literature on a wide range of reactions, a detailed discussion of its broader reactivity is limited.

Experimental Protocols

Synthesis of this compound

A standard and widely reported method for the synthesis of this compound involves the neutralization of diphenylphosphinic acid with tetrabutylammonium hydroxide.[2]

Reactants:

-

Diphenylphosphinic acid (DPPA)

-

Tetrabutylammonium hydroxide (TBAH)

-

Methanol (anhydrous)

-

Ether/Hexane mixture (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve diphenylphosphinic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add a stoichiometric equivalent (1:1 molar ratio) of tetrabutylammonium hydroxide dropwise at room temperature (20-25°C) with continuous stirring.[2]

-

Continue stirring for 2-4 hours to ensure the neutralization reaction goes to completion.[2]

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by recrystallization from a mixture of ether and hexane (typically in a 1:3 volume ratio) to yield the final product as a white crystalline solid.[2]

-

The purified product should be dried under vacuum to remove any residual solvents.

Expected Yield: 85-92%[2]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods and elemental analysis.

| Analysis | Observed Data | Source |

| ¹H NMR (CDCl₃) | δ 7.90–7.85 (m, 4H), 7.25–7.22 (m, 6H), 3.28 (t, J = 8.4 Hz, 8H), 0.92 (t, J = 7.3 Hz, 12H) | [2] |

| ¹³C NMR (CDCl₃) | δ 131.7, 128.5, 127.3, 58.8, 24.1, 19.6, 13.4 | [2] |

| IR (cm⁻¹) | 2956, 1474, 1212, 1119, 1042, 698 | [2] |

| Elemental Analysis | C: 73.62%, H: 10.12%, N: 3.14% (Consistent with theoretical values of C: 73.17%, H: 10.09%, N: 3.05%) | [2] |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role in Stille Cross-Coupling Catalytic Cycle

Caption: Role of TBADP in the Stille cross-coupling catalytic cycle.

Applications in Drug Development and Research

The primary utility of this compound in a research and development context lies in its application in complex organic synthesis. It has been notably used as a reagent in the total synthesis of potent antiviral agents, such as (-)-Macrolactin A and its analogues, via Stille cross-coupling reactions.[1] The ability of the diphenylphosphinate anion to act as a stabilizing ligand for the palladium catalyst makes it a valuable tool for constructing challenging carbon-carbon bonds in the synthesis of intricate molecular architectures, which is a cornerstone of drug discovery and development.

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest the direct involvement of this compound in any biological signaling pathways. Its primary role is that of a synthetic reagent and catalyst, and its biological activities have not been a focus of published research.

Conclusion

This compound is a valuable and versatile quaternary ammonium salt with demonstrated utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its known physical and chemical properties, a robust synthesis protocol, and an illustration of its catalytic role. While some quantitative physical data, such as a precise melting point, remain elusive in the current literature, the available information underscores its importance as a tool for synthetic chemists in academic and industrial research, including those in the field of drug development. Further research into the broader reactivity and potential applications of this compound could open new avenues for its use in chemical synthesis.

References

An In-depth Technical Guide to the Safety of Tetrabutylammonium Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for tetrabutylammonium diphenylphosphinate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from the SDSs of its constituent ions—the tetrabutylammonium cation and the diphenylphosphinate anion—as well as data from chemical suppliers and public databases. This document is intended to provide a thorough understanding of the potential hazards, handling procedures, and safety precautions required when working with this substance in a research and development setting.

Chemical and Physical Properties

This compound is a quaternary ammonium salt. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₆NO₂P | --INVALID-LINK-- |

| Molecular Weight | 459.64 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |

| Appearance | White to off-white solid/powder | --INVALID-LINK--[1] |

| CAS Number | 208337-00-2 | --INVALID-LINK-- |

| Melting Point | 193 - 196 °C (for Diphenylphosphinic acid) | --INVALID-LINK--[2] |

Hazard Identification and Classification

Tetrabutylammonium Cation (from Tetrabutylammonium Hydroxide):

-

May be toxic if swallowed, in contact with skin, or if inhaled.[5]

-

May cause respiratory irritation.[3]

Diphenylphosphinate Anion (from Diphenylphosphinic Acid):

Based on this, this compound should be handled as a substance that is likely to be corrosive to skin and eyes, and potentially toxic upon ingestion, inhalation, or skin contact.

Toxicological Information

Specific toxicological data, such as LD50 or LC50 values, for this compound are not available. The toxicological properties have not been fully investigated.[7]

| Exposure Route | Potential Effects (Inferred) |

| Inhalation | May cause respiratory tract irritation. |

| Skin Contact | May cause skin irritation or burns. |

| Eye Contact | May cause serious eye irritation or damage. |

| Ingestion | May be harmful if swallowed. |

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

| Aspect | Recommendation |

| Handling | - Use in a well-ventilated area, preferably in a chemical fume hood. - Avoid breathing dust. - Avoid contact with skin, eyes, and clothing. - Wear appropriate personal protective equipment (see Section 5). - Wash hands thoroughly after handling. |

| Storage | - Keep container tightly closed in a dry and well-ventilated place. - Store in a cool place. |

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

| Control | Specification |

| Engineering Controls | - Work in a well-ventilated area. - Use of a chemical fume hood is recommended. |

| Eye/Face Protection | - Wear chemical safety goggles or a face shield. |

| Skin Protection | - Wear chemical-resistant gloves (e.g., nitrile rubber). - Wear a lab coat or other protective clothing. |

| Respiratory Protection | - If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator. |

First-Aid Measures

In case of exposure, immediate action is necessary.

| Exposure | First-Aid Protocol |

| Inhalation | - Move the person to fresh air. - If breathing is difficult, give oxygen. - Seek medical attention. |

| Skin Contact | - Immediately flush skin with plenty of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention. |

| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. - Remove contact lenses, if present and easy to do. - Seek immediate medical attention. |

| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

| Step | Action |

| Personal Precautions | - Evacuate the area. - Wear appropriate PPE. - Avoid breathing dust. |

| Environmental Precautions | - Prevent further leakage or spillage if safe to do so. - Do not let the product enter drains. |

| Methods for Cleaning Up | - Sweep up the spilled material. - Place in a suitable, closed container for disposal. - Avoid generating dust. - Clean the affected area thoroughly. |

Fire-Fighting Measures

| Aspect | Information |

| Suitable Extinguishing Media | - Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | - May emit toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and phosphorus oxides.[7] |

| Fire-fighter Protection | - Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate key workflows.

Disclaimer: This document is intended for informational purposes only and is based on available data for the constituent components of this compound. A specific Safety Data Sheet for the compound should be consulted if available. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

A Technical Guide to the Solubility of Tetrabutylammonium Diphenylphosphinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium diphenylphosphinate is a quaternary ammonium salt with applications in organic synthesis.[1][2] A comprehensive understanding of its solubility in various organic solvents is crucial for its effective utilization in reaction media, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on the qualitative solubility profile, factors influencing solubility, and a standardized experimental protocol for its determination.

Introduction to this compound

This compound is an ionic compound consisting of a tetrabutylammonium cation and a diphenylphosphinate anion.[1] Its structure, featuring a large, nonpolar cation and a bulky phosphinate anion, categorizes it as an ionic liquid or a phase-transfer catalyst. Ionic liquids are a class of salts that are liquid at or near room temperature and are known for their unique properties, including low vapor pressure, high thermal stability, and tunable solubility.[3][4] The solubility of such compounds is a critical parameter that dictates their application in various chemical processes.[1]

Chemical Structure:

-

Cation: Tetrabutylammonium ((C₄H₉)₄N⁺)

-

Anion: Diphenylphosphinate ((C₆H₅)₂PO₂⁻)

-

Molecular Formula: C₂₈H₄₆NO₂P[5]

-

Molecular Weight: 459.64 g/mol [2]

-

Appearance: White to off-white solid[2]

Solubility Profile

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in various organic solvents. However, based on its structure as a quaternary ammonium salt with bulky, nonpolar groups, a qualitative assessment of its solubility can be inferred.

General Solubility Expectations:

-

High Solubility in Polar Aprotic Solvents: Due to its ionic nature, this compound is expected to be readily soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone. These solvents can effectively solvate both the cation and the anion.

-

Moderate Solubility in Alcohols: Protic solvents like methanol, ethanol, and isopropanol are also likely to be effective solvents, although the solubility might be slightly lower compared to polar aprotic solvents due to the energy required to disrupt the hydrogen bonding network of the solvent.

-

Limited Solubility in Nonpolar Solvents: The compound is expected to have low solubility in nonpolar solvents such as hexane, cyclohexane, and toluene. The large nonpolar alkyl chains of the tetrabutylammonium cation may provide some interaction with nonpolar solvents, but the overall ionic character of the salt will limit its solubility.

-

Solubility in Chlorinated Solvents: Solvents like dichloromethane and chloroform are expected to be good solvents for this compound.

Factors Influencing Solubility

The solubility of ionic liquids like this compound is influenced by several factors:

-

Solvent Polarity: As a general rule, "like dissolves like." Ionic compounds tend to be more soluble in polar solvents. The dielectric constant of the solvent is a good indicator of its polarity.[6][7]

-

Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice of the solid and solvate the ions.

-

Cation and Anion Structure: The nature of the ions plays a crucial role. The large, flexible alkyl chains of the tetrabutylammonium cation can interact with less polar solvents, while the diphenylphosphinate anion contributes to the overall polarity and hydrogen bonding capability.[4]

-

Presence of Other Solutes: The presence of other salts or organic molecules can affect the solubility through common ion effects or by altering the properties of the solvent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method. This method is considered reliable and is widely used for solubility measurements.

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the collected sample through a syringe filter to remove any suspended solid particles.

-

-

Concentration Analysis:

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a foundational understanding of its expected solubility behavior based on its chemical structure and the general principles governing ionic liquids. The provided experimental protocol offers a standardized method for researchers to determine the solubility of this compound in various organic solvents, enabling its effective application in chemical research and development. Further experimental studies are warranted to establish a comprehensive quantitative solubility database for this important compound.

References

- 1. This compound | 208337-00-2 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Ionic Liquids [organic-chemistry.org]

- 5. This compound | C28H46NO2P | CID 10885012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

An In-depth Technical Guide on the Thermal Stability of Tetrabutylammonium Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Tetrabutylammonium Diphenylphosphinate. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures to provide a robust predictive assessment. It also includes detailed experimental protocols for researchers to conduct their own thermal stability analyses.

Introduction

This compound is an organic salt composed of a tetrabutylammonium cation and a diphenylphosphinate anion. Such compounds, often classified as ionic liquids or phase-transfer catalysts, are gaining interest in various chemical and pharmaceutical applications. Understanding their thermal stability is crucial for determining their operational limits and ensuring safety in applications such as synthesis, catalysis, and formulation.

Thermal stability is a critical parameter, indicating the temperature at which a compound begins to decompose. For organic salts, this is influenced by the nature of both the cation and the anion. Generally, phosphonium-based ionic liquids are known for their enhanced thermal stability compared to their ammonium counterparts.

Estimated Thermal Stability

The following table summarizes the thermal decomposition data for a series of tetrabutylammonium and phosphonium salts with various anions. This comparative data allows for an informed estimation of the thermal behavior of this compound.

| Cation | Anion | Decomposition Onset (Tonset) (°C) | Comments |

| Tetrabutylammonium | Bromide | ~200-250 | Decomposition temperature can be influenced by experimental conditions. |

| Tetrabutylammonium | Hexafluorophosphate | ~300-350 | Generally exhibits higher thermal stability compared to halide salts. |

| Tetrabutylammonium | Perchlorate | >300 | The decomposition of perchlorate salts can be energetic. |

| Tri(butyl)ethylphosphonium | Diethylphosphate | >300 | Phosphonium-based ionic liquids often show high thermal stability.[1] |

| Phosphonium-based ILs | Various | Up to 450 | Phosphonium ionic liquids are noted for their excellent thermal stabilities.[2][3] |

Based on the data from analogous compounds, it is reasonable to predict that the thermal decomposition onset of This compound would likely fall in the range of 250-350°C . The diphenylphosphinate anion's stability is expected to be a significant contributing factor. However, empirical determination through thermogravimetric analysis is essential for an accurate assessment.

Experimental Protocols

To facilitate further research and provide a standardized methodology, this section outlines detailed protocols for the synthesis and thermal analysis of this compound.

A common method for the synthesis of quaternary ammonium salts with organic anions is a neutralization reaction between the corresponding acid and a quaternary ammonium hydroxide.

Materials:

-

Diphenylphosphinic acid

-

Tetrabutylammonium hydroxide (solution in methanol or water)

-

Methanol (or another suitable solvent)

-

Diethyl ether (or another suitable anti-solvent)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known molar amount of diphenylphosphinic acid in methanol in a round-bottom flask.

-

Neutralization: To the stirring solution of diphenylphosphinic acid, add an equimolar amount of tetrabutylammonium hydroxide solution dropwise. The reaction is typically carried out at room temperature.

-

Monitoring: The reaction can be monitored by observing the disappearance of the starting materials using appropriate analytical techniques (e.g., TLC, NMR).

-

Solvent Removal: Once the reaction is complete, remove the solvent (methanol and any water from the hydroxide solution) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization. Dissolve the product in a minimal amount of a suitable solvent (e.g., methanol, ethanol) and precipitate the pure salt by adding an anti-solvent (e.g., diethyl ether).

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to remove any residual solvent.

Thermogravimetric analysis is the standard method for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: Place a small amount of the dried this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup:

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A standard heating rate is 10 °C/min.[4]

-

Temperature Range: Set the temperature range to scan from ambient temperature to a temperature above the expected decomposition, for instance, from 25°C to 600°C.

-

-

Data Acquisition: Start the TGA run. The instrument will record the sample mass as a function of temperature.

-

Data Analysis:

-

The onset temperature of decomposition (Tonset) is determined from the resulting TGA curve. It is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

The temperature at which 5% or 10% mass loss occurs (T5% or T10%) can also be reported as a measure of thermal stability.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis and thermal stability assessment of this compound.

References

- 1. Thermophysical properties of phosphonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

For researchers, scientists, and professionals in drug development, a thorough understanding of reagents is paramount. This guide provides an in-depth look at tetrabutylammonium diphenylphosphinate, a versatile quaternary ammonium salt. Below, you will find its chemical properties, synthesis protocols, and key applications, presented in a clear and structured format to support your research and development endeavors.

Core Chemical and Physical Properties

This compound is a salt composed of a tetrabutylammonium cation and a diphenylphosphinate anion.[1] This structure lends it utility in various chemical transformations.[1]

| Property | Value |

| Synonyms | N,N,N-Tributyl-1-butanaminium Diphenylphosphinate, Diphenylphosphinic Acid Ion(1-) N,N,N-Tributyl-1-butanaminium, diphenylphosphinate;tetrabutylazanium[2][3][4] |

| CAS Number | 208337-00-2[1][4] |

| Molecular Formula | C₂₈H₄₆NO₂P[1][2][3] |

| Molecular Weight | 459.64 g/mol [2][3] |

| Appearance | White to off-white solid[1][2] |

| ¹H NMR (CDCl₃) | δ 7.90–7.85 (m, 4H), 7.25–7.22 (m, 6H), 3.28 (t, J = 8.4 Hz, 8H), 0.92 (t, J = 7.3 Hz, 12H)[1] |

| ¹³C NMR (CDCl₃) | δ 131.7, 128.5, 127.3, 58.8, 24.1, 19.6, 13.4[1] |

| Infrared (IR) Peaks | 2956, 1474, 1212, 1119, 1042, and 698 cm⁻¹[1] |

| Elemental Analysis | Found: C (73.62%), H (10.12%), N (3.14%). Theoretical: C (73.17%), H (10.09%), N (3.05%)[1] |

Synthesis of this compound

The primary synthesis route for this compound involves the neutralization of diphenylphosphinic acid with tetrabutylammonium hydroxide.[1] This acid-base reaction provides a straightforward and high-yielding method for its preparation.

Experimental Protocol

A standard laboratory procedure for the synthesis is as follows:

-

Dissolution: Dissolve one molar equivalent of diphenylphosphinic acid in anhydrous methanol.

-

Neutralization: Add one molar equivalent of tetrabutylammonium hydroxide dropwise to the solution at room temperature (20–25°C) under a nitrogen atmosphere.

-

Reaction: Stir the mixture for 2–4 hours. The formation of a clear solution indicates the completion of the neutralization reaction.

-

Solvent Removal: Evaporate the methanol under reduced pressure.

-

Recrystallization: Recrystallize the resulting solid residue from an ether/hexane mixture to yield pure this compound as a white crystalline solid.

This method typically results in yields between 85% and 92%.[1]

Key Applications in Organic Synthesis

This compound serves as a valuable reagent in organic chemistry, primarily due to the dual functionality of its ionic components. The diphenylphosphinate anion can act as a nucleophile, while the bulky tetrabutylammonium cation helps to solubilize the salt in organic solvents and can stabilize reaction intermediates.[1]

One of its notable applications is in Stille cross-coupling reactions .[1][2] It has been utilized as a key reagent in the synthesis of complex molecules, including the potent antiviral agent (-)-Macrolactin A and its analogues.[2] In these reactions, the compound can play a role in stabilizing the palladium catalyst, thereby enhancing reaction efficiency.[1]

Related Compounds

The properties and reactivity of this compound can be understood in the context of its constituent ions and related salts.

| Compound | Formula | Key Applications | Distinguishing Features |

| Diphenylphosphinic Acid | C₁₂H₁₁O₂P | Precursor for the synthesis of diphenylphosphinate salts and esters. | The acidic precursor to the diphenylphosphinate anion. |

| Tetrabutylammonium Hydroxide | C₁₆H₃₇NO | Strong base used in organic synthesis; precursor to various tetrabutylammonium salts.[5] | The basic precursor used to neutralize diphenylphosphinic acid in the synthesis of the title compound.[1] |

| Tetrabutylammonium Hexafluorophosphate | C₁₆H₃₆F₆NP | A non-coordinating electrolyte in electrochemical studies.[1] | The hexafluorophosphate anion is more resistant to hydrolysis than diphenylphosphinate.[1] |

| Tetrabutylammonium Perchlorate | C₁₆H₃₆ClNO₄ | A common supporting electrolyte in electrochemistry.[1] | Lacks the phosphinate group, making it unsuitable for applications requiring phosphinate-mediated catalysis.[1] |

Visualizing Chemical Relationships and Synthesis

To further clarify the relationships between these compounds and the synthesis process, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols for Tetrabutylammonium Diphenylphosphinate as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium diphenylphosphinate, a quaternary ammonium salt, possesses the structural characteristics of a potential phase transfer catalyst (PTC). While its primary documented application is as a reagent in specific organic syntheses, such as the Stille cross-coupling for the preparation of (-)-Macrolactin A, its utility as a phase transfer catalyst is an area ripe for exploration.[1] This document provides detailed application notes and hypothetical protocols for its use in this capacity, drawing upon the well-established principles of phase transfer catalysis.

Phase transfer catalysis is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[2][3][4][5][6] The PTC, containing a lipophilic cation and a target anion, transports the anion from the aqueous phase to the organic phase, where it can react with the organic-soluble substrate.[7] The bulky tetrabutylammonium cation provides the necessary lipophilicity to shuttle the diphenylphosphinate anion, or other anions present in the aqueous phase, across the phase boundary.

These notes are intended to guide researchers in exploring the potential of this compound as a novel phase transfer catalyst in various applications, including nucleophilic substitutions, alkylations, and other biphasic reactions relevant to drug development and fine chemical synthesis.

Principle of Phase Transfer Catalysis

The fundamental principle of phase transfer catalysis involves the transport of a reactive ion from one phase (typically aqueous) to another (typically organic) where the reaction with a substrate occurs. The catalyst, in this case, this compound, facilitates this transfer.

A general workflow for phase transfer catalysis is depicted below:

Caption: General Mechanism of Phase Transfer Catalysis.

Hypothetical Application: Nucleophilic Substitution

One of the most common applications of phase transfer catalysis is in nucleophilic substitution reactions.[2] The following section details a hypothetical protocol for the benzylation of phenol using this compound as the phase transfer catalyst.

Experimental Protocol: Benzylation of Phenol

Objective: To synthesize benzyl phenyl ether from phenol and benzyl chloride in a biphasic system using this compound as a phase transfer catalyst.

Materials:

-

Phenol

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

This compound

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

-

Analytical equipment (GC-MS or HPLC for reaction monitoring and product analysis)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (10 mmol, 0.94 g) in 20 mL of toluene.

-

Aqueous Phase Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide by dissolving 4 g of NaOH in 20 mL of deionized water.

-

Catalyst Addition: To the toluene solution of phenol, add this compound (0.5 mmol, 0.23 g, 5 mol%).

-

Reaction Initiation: Add the aqueous NaOH solution to the reaction flask. Begin vigorous stirring to ensure good mixing of the two phases.

-

Substrate Addition: Slowly add benzyl chloride (11 mmol, 1.26 mL) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer at regular intervals and analyzing them by GC-MS or TLC.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Remove the aqueous layer.

-

Wash the organic layer with 1 M HCl (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure benzyl phenyl ether.

Experimental Workflow Diagram

Caption: Workflow for the Benzylation of Phenol.

Data Presentation: Hypothetical Reaction Optimization

The efficiency of a phase transfer catalyzed reaction is influenced by several factors, including catalyst loading, temperature, and stirring speed. The following table presents hypothetical data for the optimization of the benzylation of phenol, illustrating the expected trends.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Stirring Speed (rpm) | Reaction Time (h) | Yield (%) |

| 1 | 1 | 40 | 500 | 8 | 65 |

| 2 | 2.5 | 40 | 500 | 6 | 78 |

| 3 | 5 | 40 | 500 | 5 | 85 |

| 4 | 5 | 60 | 500 | 4 | 92 |

| 5 | 5 | 60 | 1000 | 3.5 | 95 |

| 6 | 10 | 60 | 1000 | 3.5 | 94 |

This data is hypothetical and serves as a guide for experimental design.

Potential Applications in Drug Development

The use of this compound as a phase transfer catalyst could be advantageous in various stages of drug development:

-

Scaffold Synthesis: Facilitating the synthesis of core heterocyclic structures common in many active pharmaceutical ingredients (APIs).

-

Lead Optimization: Enabling the rapid and efficient modification of lead compounds through alkylation, etherification, or esterification reactions under mild conditions.

-

Process Development: Offering a potentially cost-effective and efficient catalytic system for scaling up the synthesis of drug candidates.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

While direct literature on the application of this compound as a phase transfer catalyst is currently limited, its chemical structure suggests significant potential in this area. The provided application notes and hypothetical protocols offer a solid foundation for researchers to explore its catalytic activity. By systematically investigating its performance in various phase transfer reactions, the scientific community can unlock new applications for this versatile quaternary ammonium salt, potentially leading to more efficient and sustainable synthetic routes in academic and industrial research, particularly within the realm of drug discovery and development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Phase transfer catalysis | PPTX [slideshare.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 7. solutions - How do phase transfer catalysts bring anions to organic phase? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Application Notes and Protocols: Tetrabutylammonium Diphenylphosphinate in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrabutylammonium diphenylphosphinate as a versatile reagent in nucleophilic substitution reactions. The document details its application in the synthesis of phosphinate esters, supported by experimental protocols and quantitative data.

Introduction

This compound, a quaternary ammonium salt, serves as a valuable source of the diphenylphosphinate anion, a potent nucleophile. The bulky tetrabutylammonium cation enhances the solubility of the salt in organic solvents and facilitates phase-transfer catalysis, making it an effective reagent for a variety of nucleophilic substitution reactions. This document focuses on its application in the synthesis of phosphinate esters through the O-alkylation of the diphenylphosphinate anion with alkyl halides.

Core Applications: Synthesis of Phosphinate Esters

This compound is primarily utilized in the synthesis of phosphinate esters via an SN2 mechanism. In this reaction, the diphenylphosphinate anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. The tetrabutylammonium cation can act as a phase-transfer catalyst, enabling the reaction to occur between reactants in different phases (e.g., a solid salt and a liquid alkyl halide).

Reaction Mechanism

The general mechanism for the synthesis of a phosphinate ester using this compound and an alkyl halide is depicted below. The reaction proceeds via a backside attack of the diphenylphosphinate nucleophile on the alkyl halide, leading to an inversion of stereochemistry at the carbon center if it is chiral.

Application Notes and Protocols: The Role of Tetrabutylammonium Diphenylphosphinate in Palladium-Catalyzed Cross-Couplings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry for the construction of complex molecular architectures.[1] The efficiency and selectivity of these reactions are often critically dependent on the choice of ligands, additives, and reaction conditions. This document provides detailed application notes on the role of Tetrabutylammonium diphenylphosphinate (TBAdp) in palladium-catalyzed cross-coupling reactions, with a specific focus on its application in Stille couplings for natural product synthesis.

This compound has been identified as a key reagent in the total synthesis of the potent antiviral agent (-)-Macrolactin A.[2] Its primary role in this context is not as a traditional phosphine ligand but as a scavenger for tin byproducts, which can otherwise complicate reaction workup and purification. This application highlights a niche but important function for this compound in facilitating complex palladium-catalyzed transformations.

Core Function: Tin Scavenger in Stille Cross-Coupling

In the total synthesis of (-)-Macrolactin A, this compound was employed to remove tin residues from the reaction mixture following a Stille cross-coupling reaction. Organotin reagents, while effective in cross-coupling, are known to be toxic, and their byproducts can be difficult to separate from the desired product. The addition of a stoichiometric amount of this compound facilitates the removal of these tin species, simplifying the purification process.[3]

Application in the Total Synthesis of (-)-Macrolactin A

The total synthesis of (-)-Macrolactin A, a 24-membered macrolide with significant antiviral properties, represents a notable application of this compound. The successful synthesis relied on a highly convergent strategy where the Stille cross-coupling reaction was pivotal for the stereospecific construction of the diene moieties within the macrocycle.

Experimental Protocol: Stille Coupling and Tin Scavenging

The following protocol is adapted from the total synthesis of (-)-Macrolactin A and details the use of this compound as a tin scavenger.

Reaction Scheme:

-

Coupling Partners: A vinyl iodide and a vinyl stannane.

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄.

-

Additive: this compound (for workup).

Detailed Protocol:

-

Reaction Setup: To a solution of the vinyl iodide (1.0 equiv) in anhydrous THF, add the vinyl stannane (1.2 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Reaction Execution: Stir the mixture at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Tin Removal:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., diethyl ether).

-

Add a solution of this compound (1.5 equiv) in the same solvent.

-

Stir the mixture for 1-2 hours. During this time, a precipitate of the tin phosphinate salt will form.

-

Filter the mixture through a pad of celite or silica gel, washing with the solvent.

-

Concentrate the filtrate to yield the crude product, which can then be purified by standard chromatographic techniques.

-

Quantitative Data Summary

| Coupling Partners | Catalyst System | Additive (Workup) | Yield | Reference |

| Vinyl Iodide & Vinyl Stannane | Pd(PPh₃)₄ | This compound | High | Smith, A.B., et al. (1998) |

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the Stille coupling reaction followed by the tin scavenging step.

Broader Context and Alternative Roles

While the primary documented role of this compound is as a tin scavenger, it is important to consider other potential functions of its constituent ions in palladium-catalyzed cross-couplings.

-

Tetrabutylammonium Cation (TBA⁺): Tetrabutylammonium salts, such as tetrabutylammonium bromide (TBAB), are widely used as phase-transfer catalysts (PTCs) in various cross-coupling reactions, including Suzuki and Heck couplings. PTCs can facilitate the transfer of anionic reagents from an aqueous or solid phase to an organic phase where the catalytic reaction occurs, thereby increasing reaction rates.

-

Diphenylphosphinate Anion ([Ph₂P(O)O]⁻): The diphenylphosphinate anion itself is a potential ligand for palladium. While less common than neutral phosphine ligands, anionic oxygen- and phosphorus-containing ligands can coordinate to the metal center and influence the catalytic cycle. However, there is currently no direct evidence in the reviewed literature to support the role of the diphenylphosphinate anion from TBAdp acting as a primary ligand in Suzuki, Heck, or Sonogashira reactions.

Signaling Pathway Analogy: The Catalytic Cycle

The general catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Stille coupling, can be visualized as a signaling pathway where the palladium catalyst cycles through different oxidation states and intermediates.

Conclusion

This compound serves a specific and valuable role as a tin scavenger in Stille cross-coupling reactions, as demonstrated in the total synthesis of (-)-Macrolactin A. This application simplifies product purification by effectively removing toxic tin byproducts. While the individual ions of TBAdp have the potential to act as a phase-transfer catalyst or a ligand, respectively, their primary and documented function in the context of palladium-catalyzed cross-coupling is in the workup stage of Stille reactions. Further research would be necessary to explore its utility as a ligand or additive in other cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. Researchers and drug development professionals can utilize the provided protocol as a starting point for employing this compound to facilitate the purification of complex molecules synthesized via Stille coupling.

References

Application Notes: Tetrabutylammonium Diphenylphosphinate for the Formation of Phosphinate Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tetrabutylammonium diphenylphosphinate in the synthesis of phosphinate esters. This method offers a versatile and efficient approach for the formation of a P-O bond, a key linkage in various biologically active molecules and functional materials.

Introduction